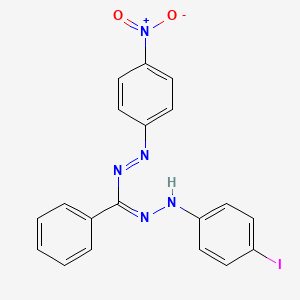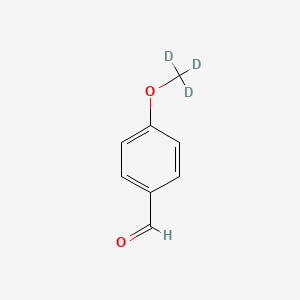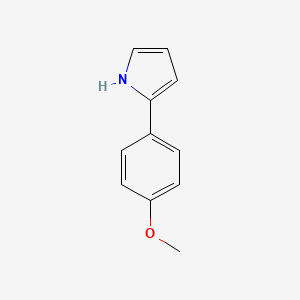
5-(4-Diethylaminophenyl)-2,4-pentadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Diethylaminophenyl)-2,4-pentadienal, commonly known as DEAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, material science, and biochemistry. DEAP is a yellow-colored liquid with a characteristic odor, and it belongs to the family of compounds known as α, β-unsaturated carbonyls.
Applications De Recherche Scientifique
Metabolic Products from Microorganisms
5-(4-Diethylaminophenyl)-2,4-pentadienal and its related compounds have been studied for their presence as metabolic products in microorganisms. For instance, phenylpentadienamides, structurally similar to this compound, have been isolated from the culture filtrate of Streptomyces sp. These compounds exist in various configurations and have been characterized using techniques like electrospray and tandem MS, and HPLC/MS (Potterat et al., 1994).
Synthesis and Characterization for Anticancer Activity
Schiff bases similar to this compound have been synthesized and characterized for their potential anticancer activity. These compounds were evaluated against cancer cell lines and demonstrated significant cytotoxicity, indicating potential applications in cancer treatment (Uddin et al., 2020).
Chemical Synthesis and Transformations
The chemical synthesis and various transformations of this compound and its derivatives have been extensively studied. This includes the preparation of conjugated dienals and the study of their reactions with different agents, which could be critical for developing new synthetic methods and materials (Yahata et al., 1990).
Solvatochromic Properties
Research into the solvatochromic behavior of compounds similar to this compound has been conducted. Such studies investigate how these compounds interact with solvents and how their absorption spectra change, which is important for understanding their behavior in various environments and potential applications in sensing technologies (Marcotte & Féry-Forgues, 2000).
Photophysical Properties
Research has also focused on the synthesis and photophysical properties of certain azo dyes and their complexes, which are structurally related to this compound. These studies are significant for the development of new materials with specific optical properties, which could have applications in various fields including electronics and photonics (Panunzi et al., 2017).
Propriétés
Numéro CAS |
187030-52-0 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)
![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)


